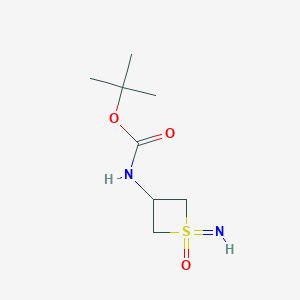![molecular formula C13H14N4O3S B2830340 N-(4-ethoxyphenyl)-2-[(5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]acetamide CAS No. 872628-48-3](/img/structure/B2830340.png)
N-(4-ethoxyphenyl)-2-[(5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]acetamide
Descripción general
Descripción
N-(4-ethoxyphenyl)-2-[(5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a member of the sulfonamide family and has been studied extensively for its biological and chemical properties.
Aplicaciones Científicas De Investigación
Theranostic Drug Delivery Vehicles
Graphene nanoflakes (GNFs) have garnered attention as potential theranostic drug-delivery vehicles. These nanoflakes consist of a graphene sheet approximately 30 nm in diameter, featuring a pristine aromatic system and carboxylic acid groups at the edges. Their high water solubility and ease of functionalization make them suitable scaffolds for synthesizing theranostic agents .
In a study, GNFs were multi-functionalized with various components:
The GNFs loaded with ®-ispinesib inhibited the kinesin spindle protein (KSP) and induced G2/M-phase cell cycle arrest. Additionally, GNFs functionalized with the Glu-NH-C(O)-NH-Lys ligand showed specificity toward PSMA-expressing cells. In vivo studies demonstrated low accumulation and rapid renal clearance, making GNFs suitable candidates for theranostic drug design .
Fe3O4@GNF@SiO2 Nanocapsules
Fe3O4@GNF@SiO2 nanocapsules were fabricated by initially filling graphitized nanofibers (GNFs) with iron(III) acetylacetonate. These ultrasmall Fe3O4 nanoparticles (4.6 nm in diameter) were synthesized inside the GNF cavities. The subsequent silica coating process yielded Fe3O4@GNF@SiO2 nanocapsules. These nanocapsules hold promise for applications in drug delivery, imaging, and other biomedical fields .
Bioanalytical Applications Using Gold Nanoflowers (GNFs)
Gold nanoflowers (GNFs) are flower-like nanoparticles with wavy or sharp protrusions on their surface. Recent studies have highlighted their advantages in bioanalytical applications. These include biosensing, imaging, and targeted drug delivery. The unique morphology of GNFs enhances their surface area, making them suitable for binding biomolecules and detecting analytes .
These three applications showcase the versatility and potential of GNF-Pf-4502 in various scientific contexts. Researchers continue to explore novel uses for this compound, and its multifunctional properties make it an exciting area of study.
Lamb, J., Fischer, E., Rosillo-Lopez, M., Salzmann, C. G., & Holland, J. P. (2019). Multi-functionalised graphene nanoflakes as tumour-targeting theranostic drug-delivery vehicles. Chemical Science, 10(38), 8806–8814. Read more Zhang, Y., Wang, Y., Li, X., & Wang, X. (2017). Novel Fe3O4@GNF@SiO2 nanocapsules fabricated through the combination of graphitised nanofibres and ultrasmall Fe3O4 nanoparticles. RSC Advances, 7(47), 29535–29541. Read more Zhang, Y., Wang, Y., Li, X., & Wang, X. (2017). Novel Fe3O4@GNF@SiO2 nanocapsules fabricated through the combination of graphitised nanofibres and ultrasmall Fe3O4 nanoparticles. RSC Advances, 7(47), 29535–29541. Read more
Mecanismo De Acción
Target of Action
GNF-Pf-4502, also known as N-(4-ETHOXYPHENYL)-2-[(5-OXO-4H-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE, primarily targets the PfMFR3 protein in Plasmodium falciparum . PfMFR3 is an orphan transporter protein that belongs to the major facilitator superfamily (MFS) and is localized to the parasite’s mitochondrion .
Mode of Action
The compound interacts with PfMFR3, leading to a decrease in the parasite’s sensitivity to certain antimalarial compounds .
Biochemical Pathways
The affected biochemical pathway involves the mitochondrial function of the Plasmodium falciparum parasite . The compound’s interaction with PfMFR3 may disrupt the normal functioning of the mitochondrion, affecting the parasite’s survival and growth .
Pharmacokinetics
It is known that the compound has a different mechanism of action than the direct inhibition of cytochrome bc1 . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of GNF-Pf-4502.
Result of Action
The action of GNF-Pf-4502 results in decreased sensitivity of the Plasmodium falciparum parasite to certain antimalarial compounds . This could potentially lead to the survival and proliferation of the parasite, even in the presence of these compounds .
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-2-20-10-5-3-9(4-6-10)15-12(19)8-21-13-16-11(18)7-14-17-13/h3-7H,2,8H2,1H3,(H,15,19)(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLARKHGENFVHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=CC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501331762 | |
| Record name | N-(4-ethoxyphenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501331762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49726028 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
872628-48-3 | |
| Record name | N-(4-ethoxyphenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501331762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-ethylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2830257.png)







![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2830274.png)
![Tert-butyl 4-[(3S,4S)-4-methoxycarbonylpyrrolidin-3-yl]piperidine-1-carboxylate](/img/structure/B2830275.png)



![3-[(2-Fluorophenyl)methyl]piperidin-2-one](/img/structure/B2830280.png)